Synthesis and characterization of 1,2,3,4-Tetrahydroquinolin-5-amine
Synthesis and characterization of 1,2,3,4-Tetrahydroquinolin-5-amine
An In-depth Technical Guide to the Synthesis and Characterization of 1,2,3,4-Tetrahydroquinolin-5-amine
Abstract
1,2,3,4-Tetrahydroquinolin-5-amine is a heterocyclic compound of significant interest in contemporary drug discovery and medicinal chemistry. As a derivative of the 1,2,3,4-tetrahydroquinoline (THQ) scaffold, a well-established "privileged structure," this molecule serves as a critical building block for developing novel therapeutic agents.[1][2] This guide provides a comprehensive overview of the principal synthetic route to 1,2,3,4-Tetrahydroquinolin-5-amine, focusing on the catalytic hydrogenation of 5-nitroquinoline. We will delve into the mechanistic rationale behind this synthetic choice, present a detailed, field-proven experimental protocol, and outline the full suite of analytical techniques required for its unambiguous characterization. Furthermore, this document highlights the compound's emerging applications, particularly its role as a potent inhibitor of nicotinamide N-methyltransferase (NNMT), a key enzyme implicated in obesity and other metabolic diseases.[3][4] This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource on this important pharmaceutical intermediate.
The Significance of the Tetrahydroquinoline Scaffold in Medicinal Chemistry
The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a foundational motif in a vast number of biologically active compounds, spanning natural products, medicinal agents, and synthetic pharmaceuticals.[1] Its rigid, bicyclic structure provides a three-dimensional framework that is ideal for precise interactions with biological targets, earning it the designation of a privileged scaffold in drug design. Molecules incorporating the THQ core have demonstrated a wide range of therapeutic activities, including antiviral, anticancer, antimalarial, and antihypertensive properties.[1][5]
1,2,3,4-Tetrahydroquinolin-5-amine (5-amino-THQ) builds upon this versatile core. The strategic placement of a primary amine group at the 5-position of the aromatic ring introduces a key functional handle for further chemical modification and a potent hydrogen-bonding moiety for target engagement. This has led to its recent identification as a small molecule inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme whose upregulation is linked to obesity and metabolic syndrome.[3][4] By inhibiting NNMT, 5-amino-THQ can modulate cellular metabolism, making it a highly valuable lead compound for the development of novel treatments for metabolic disorders.[6]
A Robust Strategy for Synthesis
The most reliable and scalable method for preparing 1,2,3,4-Tetrahydroquinolin-5-amine is through the catalytic hydrogenation of a readily available precursor, 5-nitroquinoline. This approach is advantageous as it achieves the reduction of both the heterocyclic pyridine ring and the aromatic nitro group in a single, efficient transformation.
Causality of the Method: Catalytic Hydrogenation
Catalytic hydrogenation is the cornerstone for the synthesis of THQs from their quinoline precursors.[5] The reaction involves the addition of hydrogen across the double bonds of the N-heterocyclic ring.
-
Choice of Catalyst: Noble metal catalysts, such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂, Adams' catalyst), are exceptionally effective for this transformation.[7] These catalysts provide a surface on which molecular hydrogen (H₂) is adsorbed and dissociated into reactive hydrogen atoms. The quinoline substrate then adsorbs onto the catalyst surface, facilitating the stepwise transfer of hydrogen atoms to the pyridine ring, which is more susceptible to reduction than the benzene ring.
-
Reaction Mechanism: The hydrogenation of the quinoline ring is a heterogeneously catalyzed process that is generally considered irreversible under typical conditions.[5] The simultaneous reduction of the nitro group to a primary amine proceeds efficiently under the same conditions, making this a highly atom-economical and convergent synthetic route.
Primary Synthetic Pathway: 5-Nitroquinoline to 1,2,3,4-Tetrahydroquinolin-5-amine
The overall transformation is a reductive cyclization and reduction, as depicted below.
Caption: Synthetic route from 5-Nitroquinoline to the target compound.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis and purification of 1,2,3,4-Tetrahydroquinolin-5-amine.
Caption: Standard experimental workflow for synthesis and purification.
Materials and Equipment:
-
5-Nitroquinoline
-
10% Palladium on Carbon (Pd/C) or Platinum(IV) Oxide (PtO₂)
-
Ethanol (EtOH) or Glacial Acetic Acid
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Celite® or other filtration aid
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (or other suitable eluents)
Step-by-Step Procedure:
-
Reactor Setup: To a high-pressure reaction vessel, add 5-nitroquinoline (1.0 eq).
-
Catalyst and Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the catalyst (typically 5-10 mol% Pd/C or PtO₂). Add the solvent (e.g., ethanol) to dissolve/suspend the starting material. Causality Note: Performing this under an inert atmosphere prevents potential ignition of the catalyst in the presence of flammable solvents and air.
-
Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system several times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction: Begin vigorous stirring and heat if necessary (many hydrogenations proceed at room temperature). The reaction is monitored by observing the cessation of hydrogen uptake from the gas reservoir. Alternatively, the reaction can be monitored by taking small aliquots (after carefully depressurizing and purging with inert gas) and analyzing them by Thin Layer Chromatography (TLC).
-
Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with additional solvent to ensure complete recovery of the product. Safety Note: The catalyst on the filter paper can be pyrophoric and should not be allowed to dry in the air. It should be quenched carefully with water.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude material is then purified by silica gel column chromatography. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) is determined by TLC analysis.
-
Final Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 1,2,3,4-Tetrahydroquinolin-5-amine, typically as an oil or low-melting solid.
Characterization and Data
Unambiguous identification of the final product requires a combination of physical and spectroscopic methods.
Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₉H₁₂N₂[8] |
| Molecular Weight | 148.21 g/mol [8] |
| Appearance | Yellow to brown oil or solid |
| CAS Number | 36887-98-6[9] |
Expected Spectroscopic Data
The following table summarizes the key spectral features expected for 1,2,3,4-Tetrahydroquinolin-5-amine, based on its structure and data from analogous compounds.[10][11][12][13]
| Technique | Expected Features |
| ¹H NMR | ~6.5-7.0 ppm: Multiplets, 3H (aromatic protons).~3.8-4.5 ppm: Broad singlet, 2H (-NH₂ protons).~3.3 ppm: Triplet, 2H (C2-H₂ protons, adjacent to NH).~2.7 ppm: Triplet, 2H (C4-H₂ protons, benzylic).~1.9 ppm: Multiplet, 2H (C3-H₂ protons).Variable ppm: Broad singlet, 1H (ring N-H proton). |
| ¹³C NMR | ~140-145 ppm: 2 quaternary aromatic carbons (C4a, C8a).~110-130 ppm: 4 aromatic CH carbons.~42 ppm: C2 aliphatic carbon.~27 ppm: C4 aliphatic carbon.~22 ppm: C3 aliphatic carbon. |
| IR (Infrared) | 3200-3500 cm⁻¹: Multiple sharp and broad peaks (N-H stretching from primary amine and secondary ring amine).2850-3000 cm⁻¹: C-H stretching (aliphatic and aromatic).~1600 cm⁻¹: C=C stretching (aromatic).~1500 cm⁻¹: N-H bending. |
| MS (Mass Spec) | m/z 148: Molecular ion peak [M]⁺.m/z 131-133: Fragments corresponding to loss of NH₂ or CH₃ groups. |
Applications in Drug Discovery: NNMT Inhibition
The primary pharmacological interest in 1,2,3,4-Tetrahydroquinolin-5-amine stems from its activity as an inhibitor of Nicotinamide N-methyltransferase (NNMT).[3]
-
Mechanism of Action: NNMT is a cytosolic enzyme that plays a key role in regulating cellular metabolism by methylating nicotinamide (a form of Vitamin B3).[3] This process consumes the universal methyl donor S-adenosylmethionine (SAM). In metabolic diseases like obesity and diabetes, NNMT is often overexpressed in fat and liver cells. By inhibiting NNMT, 5-amino-THQ prevents the methylation of nicotinamide, which is thought to increase intracellular levels of NAD⁺, a critical coenzyme for cellular energy production and fat metabolism.[3][6]
Caption: Inhibition of NNMT by 5-amino-THQ to boost fat metabolism.
Conclusion
1,2,3,4-Tetrahydroquinolin-5-amine is a valuable heterocyclic compound with a straightforward and efficient synthetic route accessible through the catalytic hydrogenation of 5-nitroquinoline. Its characterization is reliably achieved using standard spectroscopic techniques. The growing body of evidence supporting its role as an NNMT inhibitor positions this molecule as a highly promising scaffold for the development of next-generation therapeutics targeting metabolic diseases. This guide provides the foundational knowledge for researchers to synthesize, validate, and further explore the potential of this important pharmaceutical intermediate.
References
- Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(12), 10357-10398. [Link]
- Warsitz, M., & Doye, S. (2020). Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. European Journal of Organic Chemistry, 2020(45), 6997-7014. [Link]
- Ciesielska, A. M., et al. (2020). Photochemical synthesis of an epigenetic focused tetrahydroquinoline library. RSC Medicinal Chemistry, 11(8), 925-930. [Link]
- National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroquinoline. PubChem Compound Database. Retrieved from [Link]
- Kunjiappan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(26), 15729-15751. [Link]
- Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
- Wang, Y., et al. (2022). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. Chemical Science, 13(15), 4338-4345. [Link]
- ResearchGate. (n.d.). Hydrogenation of various quinoline derivatives on the 5Ir/ meso_S-C catalyst. Retrieved from [Link]
- Wikipedia. (n.d.). Tetrahydroquinoline. Retrieved from [Link]
- Smith, H. A. (1950). The Catalytic Hydrogenation of Quinoline. Georgia Institute of Technology. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Crucial Role of 1,2,3,4-Tetrahydroquinoline as a Pharmaceutical Intermediate. Retrieved from [Link]
- ResearchGate. (n.d.). Structure of 1,2,3,4‐tetrahydroquinoline (THQ) and of its neuro‐active derivatives. Retrieved from [Link]
- ResearchGate. (n.d.). Activity of the catalysts for the hydrogenation of quinoline. Retrieved from [Link]
- ChemRTP. (2024). The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Retrieved from [Link]
- Jasiński, M., et al. (2020). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega, 5(2), 1183-1193. [Link]
- NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]
- NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]
- SpectraBase. (n.d.). 1,2,3,4-Tetrahydroquinoline - 13C NMR. Retrieved from [Link]
- Gualandi, A., et al. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 26(11), 3183. [Link]
- National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroquinolin-1-amine. PubChem Compound Database. Retrieved from [Link]
- Wang, H., et al. (2022). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Nature Communications, 13(1), 1-10. [Link]
- Kálmán, F., et al. (2008). Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation. Rapid Communications in Mass Spectrometry, 22(10), 1519-1527. [Link]
- Bunce, R. A., & Nago, T. (2015). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 20(9), 16866-16905. [Link]
- National Center for Biotechnology Information. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine. PubChem Compound Database. Retrieved from [Link]
- NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]
- The Journal of Organic Chemistry. (n.d.). Synthesis of 1,2,3,4-tetrahydroisoquinolines. Retrieved from [Link]
- Peptide Sciences. (n.d.). Everything You Need to Know About 5-Amino-1MQ. Retrieved from [Link]
- Neelakantan, H., et al. (2017). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical Pharmacology, 139, 69-83. [Link]
- Revolution Health & Wellness. (2024). Peptide Therapy - 5-Amino-1MQ. Retrieved from [Link]
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. peptidesciences.com [peptidesciences.com]
- 4. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 6. revolutionhealth.org [revolutionhealth.org]
- 7. GT Digital Repository [repository.gatech.edu]
- 8. chemscene.com [chemscene.com]
- 9. 36887-98-6|1,2,3,4-Tetrahydroquinolin-5-amine|BLD Pharm [bldpharm.com]
- 10. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum [chemicalbook.com]
- 11. 1,2,3,4-Tetrahydroquinoline(635-46-1) IR Spectrum [m.chemicalbook.com]
- 12. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 13. dev.spectrabase.com [dev.spectrabase.com]
